molecular formula C7H11N3 B2404628 4-(Aminomethyl)-6-methylpyridin-2-amine CAS No. 1393569-68-0

4-(Aminomethyl)-6-methylpyridin-2-amine

Cat. No.: B2404628
CAS No.: 1393569-68-0
M. Wt: 137.186
InChI Key: FFCIRYQIOZVOOD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminomethyl group at the 4-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-methylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, followed by reduction with hydrogen over a palladium catalyst. This method yields the desired compound with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.

    6-Methylpyridin-2-amine: Lacks the aminomethyl group at the 4-position, leading to distinct reactivity and applications.

    4-(Aminomethyl)-2-methylpyridine: Similar structure but with the methyl group at the 2-position, affecting its chemical behavior.

Uniqueness

4-(Aminomethyl)-6-methylpyridin-2-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-6-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCIRYQIOZVOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393569-68-0
Record name 4-(aminomethyl)-6-methylpyridin-2-amine
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